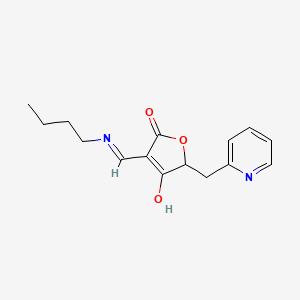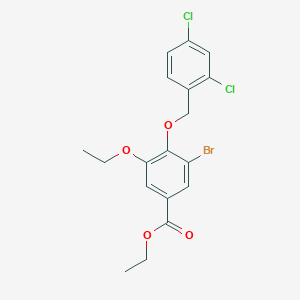
1-(Chloromethyl)-3-methoxy-5-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-3-methoxy-5-methylbenzene is an aromatic compound with a benzene ring substituted with a chloromethyl group, a methoxy group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-3-methoxy-5-methylbenzene can be synthesized through the chloromethylation of 3-methoxy-5-methylbenzene. This reaction typically involves the use of chloromethylating agents such as chloromethyl methyl ether or formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst like zinc chloride or aluminum chloride .
Industrial Production Methods: In an industrial setting, the chloromethylation process can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the desired product while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-3-methoxy-5-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like water or alcohols.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed:
Substitution: Products like 1-(hydroxymethyl)-3-methoxy-5-methylbenzene, 1-(aminomethyl)-3-methoxy-5-methylbenzene.
Oxidation: Products like 3-methoxy-5-methylbenzaldehyde, 3-methoxy-5-methylbenzoic acid.
Scientific Research Applications
1-(Chloromethyl)-3-methoxy-5-methylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Used in the preparation of polymers and resins with specific properties for industrial applications.
Biological Studies: Investigated for its potential biological activities and interactions with various biomolecules.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-3-methoxy-5-methylbenzene involves its reactivity towards nucleophiles due to the presence of the chloromethyl group. This reactivity allows it to form covalent bonds with nucleophilic sites in other molecules, facilitating various chemical transformations. The methoxy group can also participate in electron-donating interactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
1-(Chloromethyl)-3-methylbenzene: Lacks the methoxy group, resulting in different reactivity and applications.
1-(Chloromethyl)-4-methoxybenzene:
Uniqueness: 1-(Chloromethyl)-3-methoxy-5-methylbenzene is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and properties. The presence of both electron-donating (methoxy) and electron-withdrawing (chloromethyl) groups on the benzene ring allows for versatile chemical transformations and applications.
Properties
Molecular Formula |
C9H11ClO |
|---|---|
Molecular Weight |
170.63 g/mol |
IUPAC Name |
1-(chloromethyl)-3-methoxy-5-methylbenzene |
InChI |
InChI=1S/C9H11ClO/c1-7-3-8(6-10)5-9(4-7)11-2/h3-5H,6H2,1-2H3 |
InChI Key |
SKNQBBIDSCKBNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-([1,1'-Biphenyl]-4-yl)-2-(ethylsulfonyl)ethanamine](/img/structure/B15229175.png)

![2-Azabicyclo[2.1.1]hexane-3-carboxylic acid](/img/structure/B15229186.png)


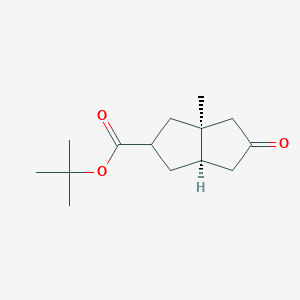
![2-[(1S,4R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octan-5-yl]acetic acid](/img/structure/B15229210.png)
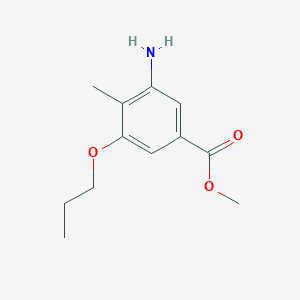
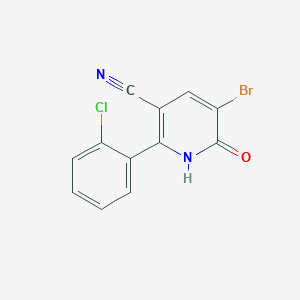

![2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole hydrochloride](/img/structure/B15229244.png)
![7-Amino-6-(5-chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one](/img/structure/B15229253.png)
